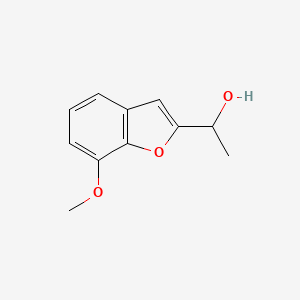

1-(7-Methoxy-1-benzofuran-2-yl)-1-ethanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

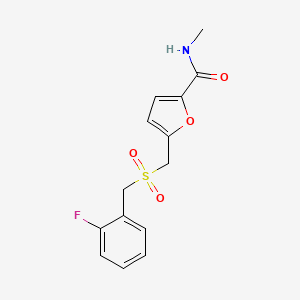

The compound “1-(7-Methoxy-1-benzofuran-2-yl)-1-ethanol” is a type of furan . Furans are a class of organic compounds that have a wide range of applications in the field of biomedical research . The molecular formula of this compound is C11H13NO2 and it has a molecular weight of 191.23 .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the compound “1-(7-methoxy-1-benzofuran-2-yl)-3-(4-methylphenyl)prop-2-en-1-one” has been synthesized by condensation of “1-(7-methoxy-1-benzofuran-2-yl)ethanone” with “4-methylbenzaldehyde” in a basic medium .Aplicaciones Científicas De Investigación

Chemical Synthesis and Reactions :

- A study by Sonoda, Kobayashi, and Taniguchi (1976) discussed the solvolytic reactions of 1-aryl-2,2-bis(o-methoxyphenyl)vinyl halides in different solvents, leading to the formation of benzofurans, which are related to 1-(7-Methoxy-1-benzofuran-2-yl)-1-ethanol.

Kinetic Resolution and Enantioselectivity :

- The kinetic resolution of racemic 1-(benzofuran-2-yl)ethanols, closely related to the compound , was studied by Paizs et al. (2003). They performed lipase-catalyzed enantiomer selective acylation, yielding highly enantiopure products.

Natural Product Synthesis and Derivatives :

- Luo, He, and Li (2007) isolated new 2-aryl benzofuran derivatives from Styrax macranthus seeds, showcasing the natural occurrence and derivative synthesis of compounds related to 1-(7-Methoxy-1-benzofuran-2-yl)-1-ethanol.

Biocatalytic Production :

- A green method for producing enantiopure (S)-1-(benzofuran-2-yl)ethanol, structurally similar to the compound , using Lactobacillus paracasei as a biocatalyst was demonstrated by Şahin (2019).

Medical Imaging Applications :

- Labib (2013) described the synthesis of a benzofuran derivative for use as an amyloid imaging agent, indicating potential medical imaging applications.

Catalysis and Chemical Transformations :

- The work by Badalyan and Stahl (2016) on electrocatalytic alcohol oxidation presents insights into potential catalytic applications for related compounds.

Biotransformation with Microorganisms :

- A study by Kołodziejska et al. (2019) explored the biotransformation of benzofuranyl-methyl ketone derivatives using the Pythium oligandrum microorganism, demonstrating another avenue for synthesizing related compounds.

Safety and Hazards

Direcciones Futuras

The future directions for research on “1-(7-Methoxy-1-benzofuran-2-yl)-1-ethanol” and similar compounds could include further exploration of their synthesis, characterization, and potential applications . Given the wide range of properties and applications of furan derivatives, there are likely many exciting possibilities for future research in this area.

Propiedades

IUPAC Name |

1-(7-methoxy-1-benzofuran-2-yl)ethanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3/c1-7(12)10-6-8-4-3-5-9(13-2)11(8)14-10/h3-7,12H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWTVUBWIPNITCU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC2=C(O1)C(=CC=C2)OC)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-chloro-N'-methyl-N'-[3-phenyl-6-(trifluoromethyl)-1,2,4-triazin-5-yl]acetohydrazide](/img/structure/B2646228.png)

![3,4-dimethyl-N-[5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2646238.png)

![7-[cis-3-(1-azetidinylmethyl)cyclobutyl]-5-[3-(phenylmethoxy)phenyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine,dihydrochloride](/img/structure/B2646239.png)

![Lithium;6-bromopyrrolo[1,2-a]pyrazine-1-carboxylate](/img/structure/B2646244.png)

![3,9-dimethyl-7-(3-phenylpropyl)-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2646246.png)

![N-(4-bromophenyl)-2-{[3-cyano-4-(4-methoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide](/img/structure/B2646247.png)

![2-Bromo-1-[4-(trimethylsilylmethyl)phenyl]ethanone](/img/structure/B2646249.png)